molecular formula C24H31N3O2 B2816130 N1-(3,5-dimethylphenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 955528-99-1

N1-(3,5-dimethylphenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Cat. No. B2816130
CAS RN: 955528-99-1
M. Wt: 393.531
InChI Key: OFMQKVATAYEQCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3,5-dimethylphenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H31N3O2 and its molecular weight is 393.531. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Catalytic Applications

  • Copper-Catalyzed Coupling Reactions : A study demonstrated the effectiveness of oxalamide derivatives in copper-catalyzed coupling reactions of aryl halides with alkynes, suggesting potential utility in the synthesis of complex organic molecules (Chen et al., 2023).

Anticancer Research

  • Antitumor Activity : Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, synthesized using a one-pot method, showed moderate to high levels of antitumor activities against several human cancer cell lines (Fang et al., 2016).

Synthetic Methodology

  • Facile Synthesis of Quinazolinones : The one-pot condensation of oxalamides with aromatic amines was described for the efficient synthesis of novel 2-carboxanilido-3-arylquinazolin-4-ones, showcasing a method that could potentially be applied to synthesize compounds with similar structures (Mamedov et al., 2019).

Physicochemical and Biological Evaluation

  • Ocular Hypotensive Action : A study on tetrahydroquinoline analogs highlighted their potential in reducing intraocular pressure, with one compound showing significant potency, suggesting the importance of physicochemical properties in determining biological activity (Pamulapati & Schoenwald, 2011).

Metabolic Studies

  • P-glycoprotein Inhibitor Metabolism : Research on HM-30181, a P-glycoprotein inhibitor with a tetrahydroquinoline core, provided insights into its metabolism in rats, highlighting the significance of metabolic studies in the development of new pharmaceuticals (Paek et al., 2006).

properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2/c1-4-11-27-12-5-6-20-16-19(7-8-22(20)27)9-10-25-23(28)24(29)26-21-14-17(2)13-18(3)15-21/h7-8,13-16H,4-6,9-12H2,1-3H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMQKVATAYEQCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3,5-dimethylphenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

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